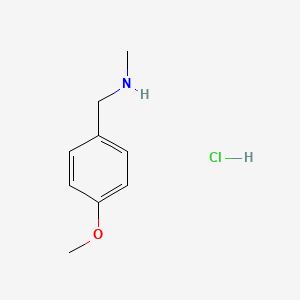

4-Methoxy-N-methylbenzylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-10-7-8-3-5-9(11-2)6-4-8;/h3-6,10H,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNANAKYVZOHKHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589495 | |

| Record name | 1-(4-Methoxyphenyl)-N-methylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-32-4 | |

| Record name | 1-(4-Methoxyphenyl)-N-methylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(4-methoxyphenyl)methyl](methyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-N-methylbenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 4-Methoxy-N-methylbenzylamine hydrochloride. It includes detailed physicochemical data, experimental protocols for its synthesis and analysis, and a review of its known pharmacological activity. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Core Properties and Data

This compound is a chemical compound of interest for its structural similarity to pharmacologically active molecules and its potential neurological activity. It is the hydrochloride salt of the secondary amine 4-Methoxy-N-methylbenzylamine.

Physicochemical Properties

Quantitative data for this compound and its corresponding free base are summarized below for easy reference and comparison.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 876-32-4 | [1][2] |

| Molecular Formula | C₉H₁₄ClNO | [2] |

| Molecular Weight | 187.67 g/mol | [2][3] |

| Melting Point | 176 °C | [2] |

| Boiling Point | 261.2 °C at 760 mmHg | [2] |

| Flash Point | 111.8 °C | [2] |

| Appearance | Solid | [4] |

| Synonyms | N-methyl-p-methoxybenzylamine HCl, (4-Methoxyphenyl)-N-methylmethylamine hydrochloride | [2] |

Table 2: Physicochemical Data for 4-Methoxy-N-methylbenzylamine (Free Base)

| Property | Value | Reference(s) |

| CAS Number | 702-24-9 | [5][6] |

| Molecular Formula | C₉H₁₃NO | [5][6] |

| Molecular Weight | 151.21 g/mol | [5][6] |

| Density | 1.008 g/mL at 25 °C | [6] |

| Boiling Point | 88 °C | [5] |

| Flash Point | 109.44 °C | [5][6] |

| Refractive Index | n20/D 1.529 | [6] |

| Appearance | Liquid | [6] |

| Storage | 2-8°C, under inert gas | [5][6] |

Pharmacological Profile

Mechanism of Action

4-Methoxy-N-methylbenzylamine is reported to be an amine receptor ligand with a structural resemblance to piperazine.[5] Its primary known mechanism of action involves high-affinity binding to the amine receptor site on the GABA-A (γ-aminobutyric acid type A) receptor. This interaction allosterically modulates the receptor, leading to an inhibition of chloride ion influx through the channel.[5] By potentiating the inhibitory effects of GABA, the principal inhibitory neurotransmitter in the central nervous system, this compound may exert sedative, anxiolytic, or other neuromodulatory effects. This activity suggests potential utility in treating conditions like scopolamine-induced amnesia.[5]

GABA-A Receptor Signaling Pathway

The binding of an agonist like GABA to the GABA-A receptor opens an integral chloride channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. 4-Methoxy-N-methylbenzylamine acts as a positive allosteric modulator at a distinct binding site, enhancing this inhibitory effect.

References

- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 2. CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide: Physicochemical Characteristics of 4-Methoxy-N-methylbenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 4-Methoxy-N-methylbenzylamine hydrochloride (CAS No: 876-32-4). This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of key physical and chemical data. Included are summaries of its fundamental properties, alongside detailed experimental methodologies for their determination. Furthermore, this guide visualizes the compound's known biological interactions and outlines a logical workflow for its characterization, adhering to stringent data presentation and visualization standards.

Core Physicochemical Properties

This compound is a white to off-white solid organic compound. Its fundamental properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Source |

| CAS Number | 876-32-4 | [1][2][3] |

| Molecular Formula | C₉H₁₄ClNO | [1][2][3] |

| Molecular Weight | 187.67 g/mol | [1][2] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 176 °C | [2][4] |

| Boiling Point | 261.2 °C at 760 mmHg | [2] |

Spectroscopic and Other Properties

| Property | Data Type/Value | Source |

| ¹H NMR | Data for the related compound 4-Methoxybenzylamine is available. | [5] |

| ¹³C NMR | Spectral data for the free base is available on SpectraBase. | [6] |

| Infrared (IR) Spectroscopy | ATR-IR and Transmission IR spectra for the free base are available on SpectraBase. | [6] |

| Mass Spectrometry (MS) | GC-MS data for the free base is available on SpectraBase. | [6] |

| pKa (Predicted) | 10.14 ± 0.10 (for the free base) | N/A |

| Solubility | No quantitative data available. Expected to be soluble in water. | N/A |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are outlined below. These protocols are based on established analytical techniques for amine hydrochlorides.

Melting Point Determination

The melting point of this compound can be determined using a capillary melting point apparatus.

Methodology:

-

A small, dry sample of the compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate (e.g., 2 °C/min) approaching the expected melting point.

-

The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Workflow for Melting Point Determination:

Solubility Assessment

The solubility of this compound can be determined using the shake-flask method.

Methodology:

-

An excess amount of the solid compound is added to a known volume of a specific solvent (e.g., water, ethanol, dichloromethane) in a sealed vial.

-

The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (e.g., 24 hours).

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) can be determined through potentiometric titration.

Methodology:

-

A precise amount of this compound is dissolved in a known volume of deionized water.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Biological Activity and Signaling Pathway

4-Methoxy-N-methylbenzylamine, the free base of the hydrochloride salt, has been identified as an amine receptor ligand. It exhibits high affinity for the GABA-A receptor, where it acts as an inhibitor of chloride ion flow. This interaction suggests potential applications in neuroscience research, particularly in the study of GABAergic systems.

GABA-A Receptor Signaling Pathway

The following diagram illustrates the inhibitory action of 4-Methoxy-N-methylbenzylamine on the GABA-A receptor.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While core physical data are available, a comprehensive characterization requires further experimental determination of its spectroscopic properties, solubility, and pKa. The outlined protocols offer a systematic approach for obtaining this data. The compound's interaction with the GABA-A receptor highlights its potential as a tool for neuropharmacological research. Future studies should focus on elucidating a complete spectroscopic and physicochemical profile to support its application in scientific and developmental contexts.

References

An In-depth Technical Guide to 4-Methoxy-N-methylbenzylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-N-methylbenzylamine hydrochloride (CAS Number: 876-32-4), a versatile amine derivative with potential applications in neuropharmacology and as a synthetic building block. This document collates essential physicochemical data, detailed experimental protocols, and insights into its biological activity, tailored for professionals in research and development.

Core Chemical and Physical Properties

This compound is the salt form of the secondary amine 4-Methoxy-N-methylbenzylamine. The hydrochloride form generally offers enhanced stability and solubility in aqueous media, making it suitable for a variety of experimental settings. Key properties are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 876-32-4 | [1][2] |

| Molecular Formula | C₉H₁₄ClNO | [2] |

| Molecular Weight | 187.67 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | 176 °C | [2] |

| Boiling Point | 261.2 °C at 760 mmHg | [2] |

| Solubility | Soluble in water | |

| Storage Conditions | Room temperature, under inert atmosphere |

Properties of the corresponding free base, 4-Methoxy-N-methylbenzylamine (CAS: 702-24-9), are also provided for reference.

| Property | Value | Citation(s) |

| Molecular Formula | C₉H₁₃NO | [3][4] |

| Molecular Weight | 151.21 g/mol | [3][4] |

| Appearance | Liquid | [4] |

| Density | 1.008 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.529 | [4] |

| Storage Conditions | 2-8°C, under inert gas | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the reductive amination of p-anisaldehyde followed by salt formation. Below is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound

Step 1: Reductive Amination to form 4-Methoxy-N-methylbenzylamine (Free Base)

-

Reaction Setup: To a solution of p-anisaldehyde (1 equivalent) in methanol in a round-bottom flask, add a solution of methylamine (1.2 equivalents) in methanol.

-

Formation of Imine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 20°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-Methoxy-N-methylbenzylamine. The product can be further purified by column chromatography on silica gel.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified 4-Methoxy-N-methylbenzylamine from Step 1 in anhydrous diethyl ether.

-

Acidification: Cool the solution in an ice bath and bubble hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether dropwise until precipitation is complete.

-

Isolation: Collect the resulting white precipitate by filtration.

-

Drying: Wash the precipitate with cold diethyl ether and dry under vacuum to yield this compound.

Spectroscopic Data

| Spectroscopic Data (for Free Base) |

| ¹H NMR (CDCl₃) : Peaks corresponding to methoxy protons (singlet, ~3.8 ppm), N-methyl protons (singlet, ~2.4 ppm), benzylic protons (singlet, ~3.6 ppm), and aromatic protons (doublets, ~6.8 and ~7.2 ppm) are expected. |

| ¹³C NMR (CDCl₃) : Expected signals include those for the N-methyl carbon, methoxy carbon, benzylic carbon, and aromatic carbons. |

| IR Spectroscopy : Characteristic peaks for N-H stretching (for the protonated amine in the HCl salt), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (ether) would be observed. |

| Mass Spectrometry (EI) : The mass spectrum of the free base would show a molecular ion peak (M+) at m/z 151.[5] |

Biological Activity and Mechanism of Action

The free base, 4-Methoxy-N-methylbenzylamine, has been identified as a ligand for amine receptors and exhibits high-affinity binding to the GABA-A receptor.[3] Its action involves the inhibition of chloride ion flow, suggesting a role as a negative allosteric modulator or a channel blocker. This mechanism is of significant interest for its potential therapeutic effects, including in the treatment of conditions like scopolamine-induced amnesia.[3]

GABA-A Receptor Signaling Pathway

The GABA-A receptor is a ligand-gated ion channel that plays a crucial role in inhibitory neurotransmission in the central nervous system. The binding of gamma-aminobutyric acid (GABA) to the receptor leads to the opening of a chloride ion channel, resulting in hyperpolarization of the neuron and inhibition of neurotransmission. 4-Methoxy-N-methylbenzylamine is proposed to interact with this receptor, modulating its function.

References

molecular structure of 4-Methoxy-N-methylbenzylamine hydrochloride

An In-depth Technical Guide on the Molecular Structure of 4-Methoxy-N-methylbenzylamine Hydrochloride

Abstract

This compound is a significant chemical compound utilized primarily in scientific research and as an intermediate in the synthesis of pharmaceuticals.[1] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and spectroscopic characteristics. It details experimental protocols for its synthesis and characterization and discusses its known biological activities, including its function as an amine receptor ligand. This document is intended for researchers, scientists, and professionals in the field of drug development who require detailed technical information on this compound.

Chemical Identity and Physicochemical Properties

This compound is the salt form of the secondary amine 4-Methoxy-N-methylbenzylamine. The hydrochloride salt enhances the compound's stability and solubility in aqueous solutions.[1] Its core structure consists of a benzylamine core with a methoxy group substitution at the para (4) position of the benzene ring and a methyl group on the nitrogen atom.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 876-32-4 | [2][3][4] |

| Molecular Formula | C₉H₁₄ClNO (or C₉H₁₃NO·HCl) | [2][3][4] |

| Molecular Weight | 187.67 g/mol | [2][3][4] |

| Melting Point | 176 °C | [2] |

| Boiling Point | 261.2 °C at 760 mmHg | [2] |

| Flash Point | 111.8 °C | [2] |

| Appearance | Solid | [5] |

Spectroscopic Characterization

Table 2: Summary of Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals for aromatic protons (para-substituted pattern), a singlet for the methoxy group (-OCH₃), a signal for the benzylic protons (-CH₂-), a signal for the N-methyl group (-NH-CH₃), and a broad signal for the ammonium proton (-N⁺H₂-). |

| ¹³C NMR | Signals for aromatic carbons (including the carbon attached to the methoxy group), a signal for the methoxy carbon, a signal for the benzylic carbon, and a signal for the N-methyl carbon.[6] |

| IR Spectroscopy | Broad N-H stretching bands characteristic of a secondary ammonium salt, C-H stretches (aromatic and aliphatic), C=C aromatic ring stretches, and a prominent C-O ether stretch.[7] |

| Mass Spectrometry | The mass spectrum of the free base would show a molecular ion peak. Key fragmentation would likely involve the benzylic C-N bond, leading to fragments such as a methoxybenzyl cation. For a related compound, 4-methoxy-N-ethylamphetamine, fragments at m/z 72 and 121 were observed.[7] |

Experimental Protocols

Synthesis and Salt Formation

The synthesis of this compound is typically achieved through a two-step process: first, the synthesis of the free base via reductive amination, followed by its conversion to the hydrochloride salt.

Experimental Protocol:

-

Reductive Amination (Synthesis of the Free Base): 4-methoxybenzaldehyde is reacted with methylamine to form an intermediate imine. This imine is not isolated but is subsequently reduced in situ using a reducing agent such as sodium borohydride (NaBH₄) to yield the secondary amine, 4-Methoxy-N-methylbenzylamine. The reaction is typically performed in a solvent like methanol.

-

Purification: The resulting free base is purified from the reaction mixture, often through extraction and column chromatography.

-

Hydrochloride Salt Formation: The purified 4-Methoxy-N-methylbenzylamine is dissolved in a suitable organic solvent (e.g., diethyl ether or dichloromethane).[8] A solution of hydrogen chloride (HCl) in a solvent like diethyl ether is then added dropwise to the solution, typically under cooling in an ice bath.[8]

-

Isolation: The addition of HCl causes the immediate precipitation of this compound as a solid. This solid product is then collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried under a vacuum.[8]

Caption: Fig. 1: Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

4-Methoxy-N-methylbenzylamine is recognized for its biological activity as an amine receptor ligand.[9] Research has indicated that the compound binds with high affinity to the GABAA receptor, where it acts to inhibit the flow of chloride ions.[9] This modulation of the GABAA receptor, a primary inhibitory neurotransmitter receptor in the brain, suggests potential applications in neuroscience. For instance, it has been investigated for its potential utility in the treatment of scopolamine-induced amnesia.[9] Furthermore, its role as a versatile intermediate is highlighted by the use of the related compound 4-methoxybenzylamine in the synthesis of avanafil, a phosphodiesterase-5 (PDE-5) inhibitor.[10]

Caption: Fig. 2: Proposed mechanism of action at the GABAA receptor.

References

- 1. 4-(4-Methylphenoxy)benzylamine hydrochloride | 262862-66-8 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 876-32-4 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound | Elex Biotech LLC [elexbiotech.com]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [wap.guidechem.com]

- 9. 4-Methoxy-N-methylbenzylamine | 702-24-9 | FM35189 [biosynth.com]

- 10. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Safety and Handling of 4-Methoxy-N-methylbenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Methoxy-N-methylbenzylamine hydrochloride (CAS No. 876-32-4). The data presented is compiled from various sources, including safety data sheets for the hydrochloride salt and its corresponding free base, 4-Methoxy-N-methylbenzylamine (CAS No. 702-24-9), as their toxicological profiles are expected to be similar.

Chemical Identification and Physical Properties

This compound is a chemical compound with the molecular formula C₉H₁₄ClNO.[1] It is the hydrochloride salt of 4-Methoxy-N-methylbenzylamine.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 876-32-4 | [1] |

| Molecular Formula | C₉H₁₄ClNO | [1][2] |

| Molecular Weight | 187.67 g/mol | [1][2][3] |

| Melting Point | 176 °C | [2] |

| Boiling Point | 261.2°C at 760 mmHg | [2] |

| Flash Point | 111.8ºC | [2] |

| Appearance | Not explicitly stated for hydrochloride; free base is a liquid. | |

| Density (of free base) | 1.008 g/cm³ or 1.008 g/mL at 25 °C | [4] |

Hazard Identification and Classification

Based on data for the free base and related compounds, this compound is considered hazardous. The primary hazards are related to its corrosive nature and potential for harm if swallowed.

Table 2: Hazard Classification

| Hazard Class | Category | Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5][6] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[6][7] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[6] |

Hazard Pictograms:

First-Aid Measures

Immediate medical attention is required for all routes of exposure.[7] First-aiders should wear personal protective equipment, such as rubber gloves and air-tight goggles.[8]

Table 3: First-Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[6][7] If not breathing, give artificial respiration.[7] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[5][9] Seek immediate medical attention.[6][7][8] |

| Skin Contact | Immediately take off all contaminated clothing.[7] Rinse skin with plenty of water or shower for at least 15 minutes.[7][9] Seek immediate medical attention.[7] Wash contaminated clothing before reuse.[7] |

| Eye Contact | Rinse cautiously with water for several minutes.[7] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[7][9] Seek immediate medical attention.[6][7][8] |

| Ingestion | Rinse mouth.[7][8] Do NOT induce vomiting.[7][8] If the victim is conscious, give 2-4 cupfuls of water.[10] Never give anything by mouth to an unconscious person.[5][10] Seek immediate medical attention.[7][8] |

Most important symptoms and effects: Causes burns by all exposure routes. Ingestion may cause severe swelling and damage to the delicate tissue and danger of perforation.[7]

Handling and Storage

Handling:

-

Avoid all personal contact, including inhalation.[11]

-

Use only in a well-ventilated area or under a chemical fume hood.[9][11]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7][9]

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[6][7]

-

Wash hands thoroughly after handling.[7]

-

Keep away from heat, sparks, and open flames.[9]

Storage:

-

Store locked up.[7]

-

Store away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[7][9]

-

The free base is noted to be air-sensitive and should be kept under an inert atmosphere (e.g., nitrogen).[7][9] Similar precautions may be advisable for the hydrochloride salt.

Accidental Release Measures

Personal Precautions:

-

Evacuate unnecessary personnel.[9]

-

Ensure adequate ventilation.[7]

-

Wear appropriate personal protective equipment.[9]

-

Remove all sources of ignition.[9]

Methods for Containment and Clean-up:

-

For small spills, absorb with inert material (e.g., sand, vermiculite, or earth) and place in a suitable, closed container for disposal.[7][8][9]

-

Do not let the product enter drains.

-

Clean the affected area thoroughly.

Fire-Fighting Measures

Suitable Extinguishing Media:

Unsuitable Extinguishing Media:

-

A solid water stream may scatter and spread the fire.[9]

Specific Hazards:

-

Combustible material.[9]

-

Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[7][9]

-

Containers may explode when heated.[9]

Protective Equipment for Firefighters:

-

Wear a self-contained breathing apparatus (SCBA) with a full face-piece, operated in pressure-demand or other positive pressure mode.[7][9]

-

Wear full protective gear to prevent contact with skin and eyes.[7][9]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Tight-sealing safety goggles. A face shield may also be necessary.[9][12] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat.[12] |

| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator is recommended.[9] |

Toxicological Information

While specific toxicological data for this compound is limited, information from related compounds suggests it should be handled with care. The primary concerns are its corrosivity and oral toxicity. No components are listed as carcinogens by IARC, NTP, ACGIH, or OSHA.[9]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this specific compound are not publicly available. Safety assessments are typically based on data from structurally similar compounds and established guidelines from regulatory bodies like OSHA and the principles of Good Laboratory Practice (GLP). When handling this compound in a research setting, a thorough risk assessment should be conducted for any new experimental procedure. This involves reviewing the potential hazards, planning for spill containment, and ensuring all necessary PPE is available and in use.

This guide is intended to provide a summary of the available safety information. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- 1. This compound | 876-32-4 [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. biosynth.com [biosynth.com]

- 5. echemi.com [echemi.com]

- 6. biosynth.com [biosynth.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. cdn.chemservice.com [cdn.chemservice.com]

Navigating the Stability of 4-Methoxy-N-methylbenzylamine Hydrochloride: A Technical Guide to Optimal Storage

For Immediate Release: Researchers, scientists, and professionals in drug development now have access to a definitive guide on the proper storage and handling of 4-Methoxy-N-methylbenzylamine hydrochloride (CAS No. 876-32-4). This technical document outlines the critical environmental conditions required to maintain the integrity and stability of this compound, ensuring its efficacy and safety in research and development applications.

Correct storage is paramount to prevent degradation and maintain the chemical purity of this compound. This guide provides clear, actionable protocols and summarizes key quantitative data to facilitate best practices in the laboratory.

Recommended Storage Conditions

To ensure the long-term stability of this compound, it is imperative to adhere to the following storage protocols. These recommendations are synthesized from multiple safety data sheets and supplier guidelines.

The primary storage recommendation for this compound, a white to off-white solid, is at room temperature under an inert atmosphere.[1][2] It should be stored in a cool, dry, and well-ventilated area.[3] It is crucial to keep the container tightly sealed to prevent moisture absorption, as the compound is hygroscopic.[4] Furthermore, the substance should be stored away from incompatible materials such as acids and oxidizing agents.[3] While the hydrochloride salt is typically stored at room temperature, it is noteworthy that the free base form, 4-Methoxy-N-methylbenzylamine, is recommended to be stored at 2-8°C.[5][6]

For safety, it is important to note that this compound is classified as corrosive.[1][2] Handling should be performed in accordance with good industrial hygiene and safety practices, including the use of personal protective equipment.[3][4]

Quantitative Storage Parameters

The following table summarizes the key quantitative and qualitative storage parameters for this compound.

| Parameter | Recommended Condition | Source |

| Storage Temperature | Room Temperature | [1][2] |

| Atmosphere | Inert Atmosphere | [1][2] |

| Environment | Cool, dry, well-ventilated area | [3] |

| Container | Tightly closed, sealed | [3][4][7] |

| Light | Store in a shaded area | [7] |

| Incompatibilities | Acids, oxidizing agents | [3] |

| Hazards | Corrosive | [1][2] |

Experimental Context and Handling

While specific experimental protocols are diverse and depend on the research application, the storage conditions outlined are fundamental to ensuring the starting material's integrity for any procedure. Whether used in synthetic organic chemistry as a building block or in pharmacological studies, the purity of this compound is critical. Degradation due to improper storage can lead to impurities that may interfere with experimental outcomes, leading to erroneous results. Therefore, adherence to these storage guidelines is the first step in rigorous experimental design.

When handling the compound for an experiment, it is advised to work in a well-ventilated area or under a fume hood.[3] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[3] After handling, it is important to wash hands thoroughly.[7] In case of accidental contact, refer to the material's safety data sheet for first-aid measures.

Visualizing the Storage Workflow

To further clarify the proper storage procedure, the following diagram illustrates the logical workflow from receiving the compound to its long-term storage.

Caption: Workflow for the proper storage of this compound.

References

- 1. This compound CAS#: 876-32-4 [m.chemicalbook.com]

- 2. This compound | 876-32-4 [m.chemicalbook.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. 4-Methoxy-N-methylbenzylamine 702-24-9 [sigmaaldrich.com]

- 6. 4-Methoxy-N-methylbenzylamine | 702-24-9 | FM35189 [biosynth.com]

- 7. tcichemicals.com [tcichemicals.com]

Solubility Profile of 4-Methoxy-N-methylbenzylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-Methoxy-N-methylbenzylamine hydrochloride, a compound of interest in pharmaceutical research and organic synthesis. Due to a lack of publicly available quantitative solubility data, this document provides a qualitative assessment of its expected solubility in various solvent classes based on fundamental chemical principles. Furthermore, a detailed, standardized experimental protocol for determining the thermodynamic solubility of this compound using the widely accepted shake-flask method is presented. This guide is intended to equip researchers with the theoretical background and practical methodology to generate precise solubility data essential for drug development, formulation, and chemical process design.

Introduction: The Importance of Solubility

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its biopharmaceutical properties, including dissolution rate and bioavailability. For drug development professionals, a thorough understanding of a compound's solubility in various physiological and manufacturing-relevant solvents is paramount for lead optimization, formulation design, and ensuring regulatory compliance. This compound, as an amine salt, possesses distinct solubility characteristics compared to its free base form, which are crucial to understand for its effective application.

Qualitative Solubility Assessment of this compound

The molecule consists of a moderately nonpolar substituted benzyl group and a highly polar hydrochloride salt of a secondary amine. This ionic character is the dominant factor governing its solubility.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Amine salts are generally charged, polar, and can act as hydrogen bond donors.[1] These characteristics lead to favorable interactions with polar protic solvents like water. The hydrochloride salt form significantly enhances aqueous solubility compared to the free base.[2][3] Therefore, this compound is expected to exhibit its highest solubility in water and short-chain alcohols.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): While these solvents do not donate hydrogen bonds, their polarity can still solvate the ionic salt to some extent. Moderate solubility is anticipated in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The "like dissolves like" principle suggests that the highly polar, ionic nature of an amine salt is incompatible with nonpolar solvents.[4] Consequently, this compound is expected to be poorly soluble or practically insoluble in nonpolar organic solvents.[1] Some studies note that amine hydrochloride salts can be highly insoluble in common industrial process solvents.[5]

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility values for this compound. To address this data gap, the following section provides a detailed protocol for experimental determination.

| Solvent | Temperature (°C) | Solubility (Unit) |

| Data Not Available | - | - |

| Data Not Available | - | - |

| Data Not Available | - | - |

| Data Not Available | - | - |

Table 1: Solubility of this compound. Quantitative data is not currently available in the public domain. Researchers are encouraged to use the protocol in Section 4 to generate this data.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a globally recognized "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[6] It is recommended by regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) under guideline 105.[7][8][9] The following protocol is a generalized procedure that can be adapted for this compound.

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a controlled temperature and at equilibrium.

Materials:

-

This compound (pure, solid form)

-

Solvent of interest (e.g., deionized water, phosphate buffer pH 7.4, ethanol)

-

Glass vials or flasks with screw caps or glass stoppers

-

Orbital shaker or rotator with temperature control (e.g., incubating shaker)

-

Analytical balance (readable to at least 0.1 mg)

-

Centrifuge or filtration apparatus (e.g., syringe filters with low analyte binding, such as PTFE or PVDF)

-

Calibrated pH meter (for aqueous solvents)

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials (a minimum of three replicates per solvent is recommended). The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming that the solution is saturated.[6]

-

Solvent Addition: Add a precise volume of the pre-equilibrated solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed (e.g., 150-300 RPM) for a sufficient duration to reach equilibrium.[10] A period of 24 to 72 hours is typically recommended to ensure equilibrium is achieved.[10][11][12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials or carefully filter the supernatant using a syringe filter.[13] This step must be performed without causing a change in temperature.

-

Sample Preparation for Analysis: Immediately after separation, carefully extract an aliquot of the clear, saturated solution. Dilute the aliquot with a known volume of the appropriate solvent to bring the concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as UV-Vis spectroscopy or HPLC. A calibration curve prepared with known concentrations of this compound in the same solvent must be used for accurate quantification.[12][13]

-

Data Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The results are typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While specific quantitative solubility data for this compound remains to be published, its chemical nature as an amine salt suggests high solubility in polar protic solvents like water and poor solubility in nonpolar organic solvents. For researchers and drug developers requiring precise data, the shake-flask method detailed in this guide provides a robust and reliable framework for experimental determination. The generation of such data is a crucial step in advancing the scientific understanding and potential applications of this compound.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Khan Academy [khanacademy.org]

- 5. theses.gla.ac.uk [theses.gla.ac.uk]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. filab.fr [filab.fr]

- 8. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 9. oecd.org [oecd.org]

- 10. quora.com [quora.com]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. enamine.net [enamine.net]

- 13. scribd.com [scribd.com]

Spectroscopic Profile of 4-Methoxy-N-methylbenzylamine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Methoxy-N-methylbenzylamine hydrochloride (CAS 876-32-4), a compound of interest in various research and development applications. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its identification and characterization. Detailed experimental protocols and a logical workflow for spectral analysis are also presented to support researchers in their analytical endeavors.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectral data for 4-Methoxy-N-methylbenzylamine and its related compounds. It is important to note that while data for the free base is more readily available, the data for the hydrochloride salt is inferred from related structures and general spectroscopic principles.

Table 1: ¹H NMR Spectral Data of a Related Compound (4-Methoxy-N-ethylamphetamine HCl)

Note: A dedicated ¹H NMR spectrum for this compound was not available in the searched literature. The data below for a structurally similar compound is provided for estimation of chemical shifts.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (inferred) |

| ~7.3 | d | 2H | Aromatic H (ortho to CH₂) |

| ~7.0 | d | 2H | Aromatic H (ortho to OCH₃) |

| ~4.1 | q | 2H | -CH₂-N |

| ~3.8 | s | 3H | -OCH₃ |

| ~2.7 | t | 3H | -N-CH₃ |

| ~9.5 | br s | 2H | -NH₂⁺- |

Table 2: ¹³C NMR Spectral Data of 4-Methoxy-N-methylbenzylamine (Free Base) [1]

| Chemical Shift (ppm) | Assignment |

| 158.5 | C (aromatic, attached to OCH₃) |

| 131.7 | C (aromatic, ipso to CH₂) |

| 129.8 | CH (aromatic) |

| 113.7 | CH (aromatic) |

| 56.4 | -CH₂-N |

| 55.1 | -OCH₃ |

| 35.8 | -N-CH₃ |

Table 3: FT-IR Spectral Data of 4-Methoxy-N-methylbenzylamine (Free Base, ATR) [1]

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300-3500 | Medium, Broad | N-H Stretch (secondary amine) |

| 2935 | Strong | C-H Stretch (aliphatic) |

| 2833 | Medium | C-H Stretch (aliphatic) |

| 1611 | Strong | C=C Stretch (aromatic) |

| 1511 | Strong | C=C Stretch (aromatic) |

| 1245 | Strong | C-O Stretch (aryl ether) |

| 1175 | Medium | C-N Stretch |

| 815 | Strong | C-H Bend (p-disubstituted benzene) |

Table 4: Mass Spectrometry Data of 4-Methoxy-N-methylbenzylamine (Free Base, GC/MS) [1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 151 | 45 | [M]⁺ |

| 136 | 100 | [M-CH₃]⁺ |

| 121 | 20 | [M-C₂H₅N]⁺ |

| 91 | 30 | [C₇H₇]⁺ (tropylium ion) |

| 77 | 15 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. These are based on common laboratory practices for similar compounds and should be adapted as necessary for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Data Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: 0-12 ppm

-

Number of Scans: 16-64

-

Relaxation Delay: 2 s

-

Acquisition Time: 4 s

-

-

-

¹³C NMR Data Acquisition:

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 0-200 ppm

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 s

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying consistent pressure with the built-in clamp.

-

-

Data Acquisition:

-

Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Number of Scans: 16-32

-

Resolution: 4 cm⁻¹

-

-

Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

For Electrospray Ionization (ESI), dissolve a small amount of this compound in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 µg/mL.

-

For Gas Chromatography-Mass Spectrometry (GC/MS) of the free base, dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

-

-

Data Acquisition (ESI-MS):

-

Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer equipped with an ESI source.

-

Ionization Mode: Positive ion mode.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

MS Parameters:

-

Mass Range: m/z 50-500

-

Capillary Voltage: 3-4 kV

-

Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.

-

-

-

Data Acquisition (GC/MS for Free Base):

-

Gas Chromatograph:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-450.

-

-

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral characterization of a compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 4-Methoxy-N-methylbenzylamine Hydrochloride for Researchers

This technical guide provides a comprehensive overview of 4-Methoxy-N-methylbenzylamine hydrochloride, tailored for researchers, scientists, and professionals in drug development. It covers commercial sourcing, physicochemical properties, experimental protocols, and biological activity.

Introduction

This compound (CAS No: 876-32-4) is a chemical compound used in various research and synthetic applications.[1][2] It is a secondary amine that can be utilized as a building block in the synthesis of more complex molecules, including pharmacologically active agents.[] Research indicates that its free base form, 4-Methoxy-N-methylbenzylamine, acts as an amine receptor ligand with high affinity for the GABAA receptor, suggesting potential applications in neuroscience and pharmacology.[4]

Commercial Suppliers and Quantitative Data

A variety of chemical suppliers offer this compound for research purposes. The available products differ in purity, quantity, and price. The following table summarizes the offerings from several prominent suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Santa Cruz Biotechnology | 876-32-4 | C₉H₁₃NO·HCl | 187.67 | Not specified | Contact for details |

| ChemicalBook | 876-32-4 | C₉H₁₄ClNO | 187.67 | >95% | Varies by supplier |

| Apollo Scientific | 876-32-4 | C₉H₁₄ClNO | 187.67 | Not specified | 250mg, 1g, 5g, 25g, 100g, 500g |

| Elex Biotech LLC | 876-32-4 | C₉H₁₄ClNO | 187.67 | 95% | 1g |

| ECHEMI | 876-32-4 | C₉H₁₄ClNO | 187.67 | 95% - 99% | Varies by supplier |

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 176 °C | [2] |

| Boiling Point | 261.2°C at 760 mmHg | [2] |

| Flash Point | 111.8°C | [2] |

| XLogP3 | 2.60750 | [2] |

Experimental Protocols

3.1. Synthesis via Reductive Amination

A common and effective method for synthesizing secondary amines like 4-Methoxy-N-methylbenzylamine is through the reductive amination of an aldehyde. In this case, 4-methoxybenzaldehyde would be reacted with methylamine, followed by reduction of the intermediate imine. The final step involves the formation of the hydrochloride salt.

Experimental Workflow: Synthesis

Methodology:

-

Imine Formation: Dissolve 4-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol in a round-bottom flask. Add an aqueous solution of methylamine (1.1 equivalents) dropwise while stirring at room temperature. The reaction is typically monitored by TLC until the aldehyde is consumed.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), in small portions. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Work-up: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent like dichloromethane or ethyl acetate (3x).

-

Purification and Salt Formation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure. Dissolve the resulting crude oil in a minimal amount of a solvent like diethyl ether. Add a solution of HCl in diethyl ether dropwise until precipitation is complete. Collect the white precipitate by filtration, wash with cold ether, and dry under vacuum to yield this compound.

3.2. Analytical Methods

The purity and identity of the synthesized compound should be confirmed using standard analytical techniques.

Experimental Workflow: Analysis

High-Performance Liquid Chromatography (HPLC):

-

Method: A reverse-phase HPLC method can be developed for purity analysis.[5][6]

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 2-3).

-

Detection: UV detection at a wavelength around 225-239 nm.[5][6]

-

Analysis: The purity is determined by the peak area percentage of the main component.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is used to confirm the presence of all expected protons and their chemical environments. Expected signals would include those for the methoxy group (singlet, ~3.8 ppm), the N-methyl group (singlet), the benzylic CH₂ group (singlet), and the aromatic protons (two doublets in the aromatic region).[7]

-

¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon atoms in the molecule.[8]

Biological Activity and Signaling Pathway

4-Methoxy-N-methylbenzylamine has been identified as a ligand for the amine receptor site of the GABAA receptor.[4] The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Its activation by gamma-aminobutyric acid (GABA) leads to the opening of an integral chloride ion channel, causing hyperpolarization of the neuron and inhibiting the firing of action potentials.

By binding to the GABAA receptor, 4-Methoxy-N-methylbenzylamine is reported to inhibit this chloride ion flow.[4] This action suggests it may function as a GABAA receptor antagonist or a negative allosteric modulator. Such activity could be relevant for studying conditions related to GABAergic dysfunction.

Proposed Interaction with GABAA Receptor Signaling

References

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 4. 4-Methoxy-N-methylbenzylamine | 702-24-9 | FM35189 [biosynth.com]

- 5. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]

- 6. ptfarm.pl [ptfarm.pl]

- 7. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]

- 8. 4-Methoxybenzylamine(2393-23-9) 13C NMR [m.chemicalbook.com]

Potential Applications of 4-Methoxy-N-methylbenzylamine Hydrochloride in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-N-methylbenzylamine hydrochloride is a versatile chemical entity with a growing footprint in medicinal chemistry. This technical guide provides an in-depth analysis of its current and potential applications, focusing on its role as a key building block for bioactive molecules and its inherent, albeit less explored, pharmacological properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes synthetic and screening workflows to support further research and development in this area.

Introduction

4-Methoxy-N-methylbenzylamine, and its hydrochloride salt (CAS 876-32-4), belong to the benzylamine class of compounds. The presence of a methoxy group on the phenyl ring and an N-methyl group imparts specific physicochemical properties that make it an attractive starting material or fragment in drug design. Its structural similarity to known pharmacophores, such as that of piperazine, suggests a potential for direct biological activity. This guide explores its utility as a synthetic intermediate and its emerging role in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Methoxy-N-methylbenzylamine and its hydrochloride salt is presented in Table 1. These properties are crucial for considering its suitability in various synthetic and biological contexts.

Table 1: Physicochemical Properties of 4-Methoxy-N-methylbenzylamine and its Hydrochloride Salt

| Property | 4-Methoxy-N-methylbenzylamine | This compound | Reference |

| CAS Number | 702-24-9 | 876-32-4 | [1][2] |

| Molecular Formula | C₉H₁₃NO | C₉H₁₃NO•HCl | [1][2] |

| Molecular Weight | 151.21 g/mol | 187.67 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | White to off-white solid | [1] |

| Boiling Point | 88 °C | Not applicable | [1] |

| Melting Point | Not available | 176 °C | [3] |

| Density | 1.008 g/cm³ | Not available | [1] |

| Solubility | Soluble in organic solvents | Soluble in water | [1] |

Applications in Medicinal Chemistry

The 4-methoxybenzylamine scaffold is a recurring motif in a variety of bioactive compounds. The applications can be broadly categorized into its use as a synthetic precursor and the exploration of the biological activities of its direct derivatives.

Intermediate in the Synthesis of Marketed Drugs and Investigational Agents

The primary amine analog, 4-methoxybenzylamine, is a well-established intermediate in the synthesis of several important pharmaceutical compounds. This highlights the value of the 4-methoxybenzyl moiety in establishing potent and selective interactions with biological targets.

A notable example is its use in the synthesis of Avanafil , a highly selective phosphodiesterase-5 (PDE-5) inhibitor for the treatment of erectile dysfunction.[4] 3-chloro-4-methoxybenzylamine hydrochloride, derived from 4-methoxybenzylamine, serves as a key side chain in the construction of the final drug molecule.[4]

Caption: Synthetic utility of the 4-methoxybenzylamine scaffold.

Potential as a GABAA Receptor Ligand

Preliminary data suggests that 4-Methoxy-N-methylbenzylamine is structurally analogous to piperazine and may function as an amine receptor ligand.[1] It has been proposed to bind with high affinity to the amine receptor site on the GABAA receptor, thereby inhibiting chloride ion influx.[1] This mechanism of action suggests potential therapeutic applications in neurological disorders. For instance, it has been hypothesized to be useful in the treatment of scopolamine-induced amnesia.[1] However, detailed quantitative binding data and in vivo studies are required to validate this potential application.

Antimicrobial Activity of Derivatives

Recent research has focused on the antimicrobial properties of derivatives of 4-methoxybenzylamine. A series of fatty acid amides of 4-methoxybenzylamine have been synthesized and evaluated for their antibacterial and antifungal activities.[5]

Table 2: Antimicrobial Activity of N-(4-methoxybenzyl) Fatty Acid Amides

| Compound | Organism | MIC (µg/mL) | MKC (µg/mL) | Reference |

| N-(4-methoxybenzyl)undec-10-enamide | Escherichia coli | >500 | >500 | [5] |

| Staphylococcus aureus | 250 | 500 | [5] | |

| Candida albicans | 125 | 250 | [5] | |

| (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | Escherichia coli | 62.5 | 125 | [5] |

| Staphylococcus aureus | 31.25 | 62.5 | [5] | |

| Candida albicans | 15.62 | 31.25 | [5] | |

| N-(4-methoxybenzyl)oleamide | Escherichia coli | 125 | 250 | [5] |

| Staphylococcus aureus | 62.5 | 125 | [5] | |

| Candida albicans | 31.25 | 62.5 | [5] |

MIC: Minimum Inhibitory Concentration; MKC: Minimum Killing Concentration

The data indicates that the introduction of a fatty acid chain, particularly one with a hydroxyl group, can confer significant antimicrobial activity to the 4-methoxybenzylamine scaffold.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of 4-methoxybenzylamine derivatives.

General Synthesis of N-(4-methoxybenzyl) Fatty Acid Amides

This protocol describes the synthesis of fatty acid amides of 4-methoxybenzylamine using a DCC/DMAP coupling system.[5]

Materials:

-

Fatty acid (1 equivalent)

-

4-Methoxybenzylamine (1 equivalent)

-

Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

-

4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

-

Dichloromethane (DCM) as solvent

Procedure:

-

Dissolve the fatty acid in dry DCM in a round-bottom flask.

-

Add DCC and DMAP to the solution and stir for 15 minutes at room temperature.

-

Add 4-methoxybenzylamine to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Antimicrobial Susceptibility Testing

The following protocol outlines the determination of Minimum Inhibitory Concentration (MIC) and Minimum Killing Concentration (MKC) values.[5]

Materials:

-

Test compounds

-

Bacterial and fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria

-

Sabouraud Dextrose Broth (SDB) for fungi

-

96-well microtiter plates

-

Spectrophotometer

Procedure for MIC Determination:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth (MHB or SDB) in a 96-well plate.

-

Prepare an inoculum of the microbial strain equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Procedure for MKC Determination:

-

Take an aliquot (e.g., 10 µL) from the wells showing no visible growth in the MIC assay.

-

Spread the aliquot on a fresh agar plate (Mueller-Hinton Agar or Sabouraud Dextrose Agar).

-

Incubate the plates under the same conditions as the MIC assay.

-

The MKC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Caption: Workflow for antimicrobial susceptibility testing.

Future Perspectives and Conclusion

References

literature review of 4-Methoxy-N-methylbenzylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-N-methylbenzylamine hydrochloride is a chemical compound with the formula C9H14ClNO. While its hydrochloride salt form is documented, the majority of available research and data pertains to its free base, 4-Methoxy-N-methylbenzylamine. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, a plausible synthetic route, and its putative biological activity. It is important to note that while there are commercial claims regarding its biological function, a thorough review of publicly accessible scientific literature reveals a lack of in-depth studies and quantitative data to substantiate these claims.

Chemical and Physical Properties

A summary of the key chemical and physical properties for both this compound and its free base is presented in Table 1.

Table 1: Chemical and Physical Properties

| Property | This compound | 4-Methoxy-N-methylbenzylamine (Free Base) | Reference(s) |

| CAS Number | 876-32-4 | 702-24-9 | [1][2] |

| Molecular Formula | C9H14ClNO | C9H13NO | [2] |

| Molecular Weight | 187.67 g/mol | 151.21 g/mol | [2] |

| Melting Point | 176 °C | - | [2] |

| Boiling Point | - | 88 °C | |

| Density | - | 1.008 g/cm³ | [3] |

| Appearance | - | Colorless to pale yellow liquid |

Synthesis and Preparation

A patent for a similar compound, 4-hydroxy-3-methoxybenzylamine hydrochloride, describes a reduction of an oxime followed by acidification with hydrochloric acid[4]. Another general method involves reacting N-methylbenzamide with methanol[1]. The conversion of a synthesized amine to its hydrochloride salt is a standard procedure, often achieved by dissolving the free base in a suitable solvent and treating it with a solution of hydrogen chloride[5].

Below is a DOT script representation of a proposed two-step synthesis workflow.

Caption: Proposed synthesis of this compound.

Biological Activity

Commercial sources suggest that 4-Methoxy-N-methylbenzylamine is a high-affinity ligand for the GABA-A receptor, where it is claimed to inhibit chloride ion flow[3]. This mechanism of action would classify it as a GABA-A receptor antagonist or inverse agonist. Furthermore, it has been proposed to have potential therapeutic applications in treating scopolamine-induced amnesia[3].

The GABA-A receptor is a pentameric ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. Its activation by the endogenous ligand, gamma-aminobutyric acid (GABA), leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.

Despite these claims, a comprehensive search of scientific databases (including PubMed, Scopus, and Web of Science) did not yield any peer-reviewed articles that provide quantitative data (e.g., IC50 or Ki values) to confirm the binding affinity or functional activity of 4-Methoxy-N-methylbenzylamine or its hydrochloride salt at the GABA-A receptor. The absence of such data makes it difficult to validate the proposed mechanism of action and therapeutic potential.

The following DOT script illustrates the putative interaction of the compound with the GABA-A receptor, based on the available claims.

References

Methodological & Application

Application Note: Synthesis of 4-Methoxy-N-methylbenzylamine Hydrochloride from p-Anisaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methoxy-N-methylbenzylamine is a valuable secondary amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Its synthesis is a fundamental transformation in organic chemistry. This application note provides a detailed protocol for the synthesis of its hydrochloride salt from p-anisaldehyde via a one-pot reductive amination reaction. Reductive amination is a highly efficient method for forming carbon-nitrogen bonds[1][2]. The process involves the initial formation of an iminium ion from the reaction of p-anisaldehyde and methylamine, which is then reduced in situ by a hydride reducing agent, such as sodium borohydride, to yield the target secondary amine. The final product is isolated as a stable hydrochloride salt.

Reaction Scheme

Experimental Protocol

This protocol details the synthesis of 4-Methoxy-N-methylbenzylamine hydrochloride on a 25 mmol scale.

Materials:

-

p-Anisaldehyde (4-methoxybenzaldehyde)[3]

-

Methylamine hydrochloride

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated and 2M solution

-

Sodium hydroxide (NaOH), 1M solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether (Et₂O)

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation:

-

To a 250 mL round-bottom flask, add p-anisaldehyde (3.40 g, 25.0 mmol, 1.0 equiv.) and methanol (100 mL).

-

Stir the mixture at room temperature until the aldehyde is fully dissolved.

-

Add methylamine hydrochloride (2.03 g, 30.0 mmol, 1.2 equiv.) to the solution. Stir for 30-45 minutes at room temperature to facilitate the formation of the iminium ion intermediate.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.13 g, 30.0 mmol, 1.2 equiv.) portion-wise over 15-20 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Extraction:

-

Carefully quench the reaction by slowly adding 2M HCl (approx. 20 mL) until the effervescence ceases and the pH is acidic (~pH 2).

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

-

Add deionized water (50 mL) to the residue and basify the aqueous solution to ~pH 12 by the slow addition of 1M NaOH.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

-

-

Salt Formation and Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the free amine (4-Methoxy-N-methylbenzylamine) as an oil.

-

Dissolve the crude amine in diethyl ether (50 mL).

-

Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation of the hydrochloride salt is complete. Alternatively, bubble HCl gas through the solution.

-

Collect the resulting white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

-

Characterization: The final product, this compound, is obtained as a white solid.[4]

-

¹H NMR (500 MHz, MeOD): δ 7.45-7.41 (m, 2H), 7.02-6.98 (m, 2H), 4.12 (s, 2H), 3.82 (s, 3H), 2.69 (s, 3H).[4]

-

¹³C NMR (125 MHz, MeOD): δ 162.2, 132.5, 124.3, 115.6, 55.8, 53.1, 32.8.[4]

Data Presentation

The following table summarizes the quantitative data for the synthesis.

| Compound Name | Molecular Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Amount Used | Theoretical Yield (g) |

| p-Anisaldehyde | C₈H₈O₂ | 136.15[3] | 25.0 | 1.0 | 3.40 g | - |

| Methylamine Hydrochloride | CH₆ClN | 67.52 | 30.0 | 1.2 | 2.03 g | - |

| Sodium Borohydride | NaBH₄ | 37.83 | 30.0 | 1.2 | 1.13 g | - |

| This compound | C₉H₁₄ClNO | 187.67[5] | 25.0 | - | - | 4.69 g |

Experimental Workflow Diagram

References

Application Notes and Protocols: Synthesis of 4-Methoxy-N-methylbenzylamine Hydrochloride via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Methoxy-N-methylbenzylamine hydrochloride, a valuable intermediate in pharmaceutical and organic synthesis. The described method utilizes a one-pot reductive amination of 4-methoxybenzaldehyde with N-Boc-N-methylamine, employing chlorodimethylsilane as a reducing agent. This process is efficient, affording the target compound in high yield and purity. The protocol includes a comprehensive experimental procedure, characterization data, and a visual representation of the workflow.

Introduction

Reductive amination is a cornerstone of organic synthesis for the formation of carbon-nitrogen bonds, widely employed in the pharmaceutical industry for the synthesis of various amine-containing compounds. This application note details a specific and efficient protocol for the synthesis of this compound. The reaction proceeds through the initial formation of a Boc-protected secondary amine, which undergoes an in situ deprotection facilitated by the hydrochloric acid generated during the reductive amination step. This method offers a streamlined approach to obtaining the desired secondary N-methylamine hydrochloride salt.

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 876-32-4 | [1][2][3] |

| Molecular Formula | C₉H₁₄ClNO | [1][3] |

| Molecular Weight | 187.67 g/mol | [1][2] |

| Melting Point | 176 °C | [1][4] |

| Appearance | White to off-white solid | [4] |

Characterization Data for this compound (3b)[5]

| Analysis | Data |

| ¹H NMR (500 MHz, MeOD) | δ 7.45–7.41 (m, 2H), 7.02–6.98 (m, 2H), 4.12 (s, 2H), 3.82 (s, 3H), 2.69 (s, 3H) |

| ¹³C{¹H} NMR (125 MHz, MeOD) | δ 161.8, 132.3, 124.3, 115.8, 56.4, 53.2, 33.1 |

| HRMS (ESI-TOF) m/z | [M–Cl]⁺ calcd for C₉H₁₂NO: 150.0919; found 150.0913 |

| Yield | >99% |

Experimental Protocol

This protocol is adapted from a published procedure for the synthesis of secondary N-methylamine hydrochlorides.[5]

Materials

-

4-Methoxybenzaldehyde (1)

-

N-Boc-N-methylamine (2)

-

Acetonitrile (CH₃CN)

-

Chlorodimethylsilane (Me₂SiHCl)

-

Methanol (MeOH)

-

Diethyl ether ((C₂H₅)₂O)

-

Hexane

-

Chloroform (CHCl₃)

-

Nitrogen (N₂) gas

-

10 mL 1-neck round-bottom flask

-

Nitrogen balloon

-

Magnetic stirrer

-

Oil bath

-

Standard laboratory glassware and filtration apparatus

Procedure

-

Reaction Setup: To a 10 mL 1-neck round-bottom flask equipped with a nitrogen balloon, add a solution of 4-methoxybenzaldehyde (0.50 mmol) and N-Boc-N-methylamine (0.11 mL, 0.75 mmol) in acetonitrile (1.0 mL).

-

Reductive Amination: Add chlorodimethylsilane (0.17 mL, 1.5 mmol) to the reaction mixture at room temperature. Stir the resulting mixture at the same temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the complete consumption of 4-methoxybenzaldehyde.

-

In situ Deprotection: Upon completion, add methanol (0.20 mL, 5.0 mmol) to the reaction mixture and heat it to 40 °C using an oil bath.

-

Work-up and Isolation: After the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: To the resulting solid, add diethyl ether (3.0 mL) and stir the mixture vigorously, then filter. Wash the collected solid with diethyl ether (2.0 mL) and hexane (1.0 mL).

-

Final Purification: Add chloroform (2.0 mL) to the remaining solid and stir the resulting mixture vigorously. Remove any insoluble material by filtration.

-

Product Collection: Concentrate the filtrate to afford this compound as a white solid.

Visualized Experimental Workflow

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 4-Methoxy-N-methylbenzylamine Hydrochloride